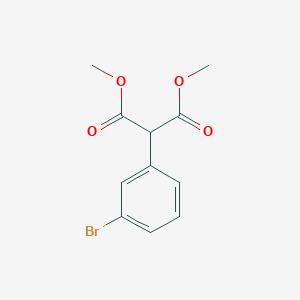

Dimethyl 2-(3-bromophenyl)malonate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(3-bromophenyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-10(13)9(11(14)16-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNAZEYUONMIGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601198864 | |

| Record name | Propanedioic acid, 2-(3-bromophenyl)-, 1,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601198864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-24-0 | |

| Record name | Propanedioic acid, 2-(3-bromophenyl)-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 2-(3-bromophenyl)-, 1,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601198864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 2 3 Bromophenyl Malonate

Direct Arylation Strategies for Malonate Scaffolds

Direct arylation of malonate esters represents a powerful and atom-economical method for the formation of carbon-carbon bonds. These methods typically involve the reaction of a malonate nucleophile with an aryl halide in the presence of a metal catalyst.

Transition Metal-Catalyzed Cross-Coupling Reactions

The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of arylated organic compounds. Palladium and copper complexes are the most prominent catalysts employed for the C-arylation of soft nucleophiles like malonate enolates.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a versatile and efficient means to form carbon-carbon bonds. The arylation of dimethyl malonate with a 3-bromophenyl electrophile, such as 1,3-dibromobenzene (B47543) or 3-bromoiodobenzene, is a prime example of this methodology. These reactions generally proceed via a catalytic cycle involving oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with the malonate enolate and subsequent reductive elimination to afford the desired product and regenerate the active catalyst. nih.govacs.org

The success of palladium-catalyzed C-arylation of malonates is critically dependent on the choice of ligand coordinated to the palladium center. The ligand influences the stability, reactivity, and selectivity of the catalyst. Early palladium-catalyzed arylations often required harsh reaction conditions. However, the development of sterically hindered and electron-rich phosphine (B1218219) ligands has enabled these transformations to proceed under milder conditions with a broader range of substrates. nih.govacs.org

For the synthesis of Dimethyl 2-(3-bromophenyl)malonate, ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and ferrocenyl-based phosphines have demonstrated high efficacy in the coupling of aryl bromides with dialkyl malonates. nih.govacs.org These bulky and electron-rich ligands facilitate the reductive elimination step of the catalytic cycle, which is often rate-limiting. The choice of palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and the base used to generate the malonate enolate, typically a strong, non-nucleophilic base like sodium hydride (NaH) or a carbonate base like cesium carbonate (Cs₂CO₃), are also crucial parameters that require optimization for achieving high yields. researchgate.netthieme-connect.com

Table 1: Representative Ligands for Palladium-Catalyzed Arylation of Malonates

| Ligand Name | Structure | Key Features |

| Tri-tert-butylphosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | Sterically bulky, electron-rich |

| (1-Adamantyl)-di-tert-butylphosphine | (1-Ad)P(t-Bu)₂ | Increased steric bulk |

| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) | Biarylphosphine ligand, promotes high catalyst turnover |

Note: This table presents examples of ligands that have been successfully employed in the palladium-catalyzed arylation of malonates and are expected to be effective for the synthesis of this compound.

The palladium-catalyzed arylation of malonates is compatible with a wide array of functional groups on the aryl bromide partner. Both electron-rich and electron-poor aryl bromides can be effectively coupled with dialkyl malonates. nih.govacs.org This broad substrate scope is a significant advantage of this methodology. When considering the synthesis of this compound from a dihalogenated precursor like 1,3-dibromobenzene, selective mono-arylation can be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions.

The reaction generally tolerates functional groups such as ethers, esters, and amides on the aryl halide. This compatibility is crucial for the synthesis of complex molecules where multiple functional groups are present. The choice of the malonate ester can also be varied, with diethyl and di-tert-butyl malonates being common alternatives to dimethyl malonate. nih.govacs.org

Copper-catalyzed C-arylation of malonates, often referred to as Ullmann-type couplings, provides a valuable alternative to palladium-based systems. These reactions are typically more cost-effective due to the higher abundance and lower price of copper compared to palladium. The mechanism is believed to involve the formation of a copper(I) enolate, which then reacts with the aryl halide. nih.gov

Significant advancements in this area have been achieved through the use of ligands that enhance the solubility and reactivity of the copper catalyst. Ligands such as 2-phenylphenol (B1666276) and various amino acids have been shown to promote the coupling of aryl iodides and, in some cases, aryl bromides with diethyl malonate under relatively mild conditions. researchgate.netorganic-chemistry.orgnih.gov The use of a strong base, such as cesium carbonate, is also common in these reactions to facilitate the formation of the malonate anion. researchgate.netorganic-chemistry.org While aryl iodides are generally more reactive in copper-catalyzed systems, protocols for the arylation with aryl bromides have also been developed. organic-chemistry.org

Table 2: Typical Conditions for Copper-Catalyzed Arylation of Diethyl Malonate

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| CuI / 2-Phenylphenol | Cs₂CO₃ | N,N-Dimethylformamide (DMF) | 100 | 70-90 | organic-chemistry.org |

| CuI / L-proline | K₂CO₃ | Dimethyl Sulfoxide (DMSO) | 90 | 65-85 | researchgate.net |

| CuCl / Oxalamide Ligand | NaOt-Bu | Ethanol | 80 | 80-95 | organic-chemistry.org |

Note: This table provides examples of conditions used for the copper-catalyzed arylation of diethyl malonate with aryl halides. Similar conditions would be applicable for the synthesis of this compound.

Palladium-Catalyzed C-Arylation Protocols

Nucleophilic Displacement Pathways on Brominated Aromatic Precursors

An alternative synthetic route to this compound involves the nucleophilic aromatic substitution (SNA_r) of a suitable brominated aromatic precursor. In this approach, the enolate of dimethyl malonate acts as a nucleophile, displacing a halide from the aromatic ring.

For this specific target molecule, a potential starting material would be 1,3-dibromobenzene. The reaction would involve the attack of the dimethyl malonate enolate at one of the carbon atoms bearing a bromine atom. However, nucleophilic aromatic substitution on unactivated aryl halides like 1,3-dibromobenzene is generally challenging and requires harsh reaction conditions, such as high temperatures and the use of a strong base. The absence of electron-withdrawing groups ortho or para to the leaving group makes the aromatic ring less susceptible to nucleophilic attack.

The reaction would likely proceed via an elimination-addition mechanism involving a benzyne (B1209423) intermediate, or through a direct displacement under forcing conditions. The regioselectivity of the reaction on a benzyne intermediate derived from 1,3-dibromobenzene could potentially lead to a mixture of products. Due to these challenges, transition metal-catalyzed cross-coupling reactions are generally the preferred method for the synthesis of α-aryl malonates like this compound.

Photoredox Catalysis for Arylation Reactions

Visible-light photoredox catalysis has emerged as a powerful and mild tool for the formation of C-C bonds. This approach utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates under ambient conditions. The arylation of active methylene (B1212753) compounds, such as dimethyl malonate, can be achieved through such a pathway.

In a typical photoredox cycle for the arylation of an active methylene compound with an aryl halide, the excited photocatalyst reduces the aryl halide to generate an aryl radical. This radical then adds to the enolate of the malonate, formed in situ, to give a radical anion intermediate. Subsequent oxidation of this intermediate by the photocatalyst regenerates the ground state catalyst and yields the desired arylated product. Various organic dyes and metal complexes, such as those based on iridium and ruthenium, can serve as effective photocatalysts. researchgate.netrsc.orgrsc.orgacs.org Nickel-photoredox dual catalysis has also been employed for the C-H functionalization of amines with aryl halides, demonstrating the versatility of this approach for C-C bond formation. rsc.orgucla.edu While a specific protocol for this compound via photoredox catalysis is not extensively detailed in the literature, the general principles have been established for the arylation of similar active methylene compounds. researchgate.net

Precursor Synthesis and Functionalization Pathways

The synthesis of the target compound relies on the availability of its key precursors, namely dimethyl malonate and a suitable 3-bromophenylating agent.

Synthesis of Dimethyl Malonate Derivatives

Dimethyl malonate is a commodity chemical, typically synthesized on an industrial scale. Common methods include the cyanation of sodium chloroacetate (B1199739) followed by hydrolysis and esterification with methanol. google.com Alternative routes involve the catalytic carbonylation of chloroacetate with carbon monoxide and methanol. google.com For laboratory-scale syntheses, dimethyl malonate is readily available from commercial suppliers.

Derivatization of dimethyl malonate is a cornerstone of organic synthesis. The active methylene protons can be readily removed by a base to form a nucleophilic enolate, which can then be alkylated or acylated. For the purpose of this review, the most relevant derivatization is the direct arylation at the central carbon.

Halogenation and Bromination Methods for Malonate Esters

While the target compound is brominated on the phenyl ring, the halogenation of the malonate ester itself is a common transformation. For instance, diethyl bromomalonate can be prepared by the bromination of diethyl malonate with bromine in a solvent like carbon tetrachloride, often initiated by light. orgsyn.org This process involves the reaction of the enol form of the malonate with elemental bromine.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. Microwave and ultrasound-assisted syntheses are two prominent green chemistry techniques that can significantly enhance reaction rates and yields while often reducing energy consumption and the need for hazardous solvents.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. beilstein-journals.org This technique has been successfully applied to the Ullmann condensation, a copper-catalyzed reaction suitable for the arylation of malonate esters. nih.gov A microwave-assisted protocol for the α-arylation of diethyl malonate with aryl halides has been developed using a copper(I) triflate catalyst with 2-picolinic acid as a ligand and cesium carbonate as the base in toluene. researchgate.netarabjchem.org This method offers significantly reduced reaction times compared to conventional heating. researchgate.net For example, reactions that might take hours under conventional heating can often be completed in minutes using microwave irradiation, with comparable or even improved yields. jocpr.comnih.gov

The following table summarizes the conditions for a microwave-assisted copper-catalyzed arylation of diethyl malonate, which could be adapted for the synthesis of this compound.

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Iodobenzonitrile | Cu(OTf)₂ | Picolinic Acid | Cs₂CO₃ | Toluene | 90 | 30 | 91 | researchgate.net |

| 2-Bromopyridine | Cu(OTf)₂ | Picolinic Acid | Cs₂CO₃ | Toluene | 90 | 30 | 85 | researchgate.net |

Ultrasound-Assisted Synthetic Protocols

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. The formation and collapse of bubbles in the reaction medium generate localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. beilstein-journals.org Ultrasound has been shown to be effective in various synthetic transformations, including the synthesis of heterocyclic compounds and nanoparticles. beilstein-journals.orgdntb.gov.ua

The intermolecular arylation of malonate esters mediated by manganese(III) triacetate has been studied under ultrasonic conditions. nih.gov While only minor changes were observed for the intermolecular reaction, sonication significantly altered the product distribution in related intramolecular reactions, demonstrating the potential of ultrasound to influence reaction pathways. nih.gov Ultrasound has also been successfully employed in one-pot, multi-component reactions and in the synthesis of various derivatives, often leading to shorter reaction times and higher yields compared to conventional methods. nih.govnih.gov The use of ultrasound can also facilitate reactions in greener solvents, such as water, or even in the absence of a solvent. beilstein-journals.org

Solvent-Free Reaction Systems

Solvent-free, or neat, reaction conditions represent a significant advancement in the synthesis of substituted malonic esters. These systems can be facilitated by various techniques, including phase-transfer catalysis and microwave irradiation, which can enhance reaction rates and yields without the need for a bulk solvent medium.

One of the primary methods for synthesizing this compound under solvent-free conditions is the palladium-catalyzed arylation of dimethyl malonate. nih.gov This reaction typically involves the cross-coupling of an aryl halide, in this case, 1,3-dibromobenzene or 3-bromophenyl halides, with dimethyl malonate in the presence of a palladium catalyst and a base. nih.gov The absence of a solvent requires careful control of reaction temperature to ensure a homogenous reaction mixture or efficient mixing of the reactants.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique that can be employed in solvent-free systems to facilitate the reaction between reactants that are in different phases (e.g., a solid base and a liquid organic substrate). acs.orggoogle.com In the context of synthesizing this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can promote the deprotonation of dimethyl malonate by a solid base (e.g., potassium carbonate or sodium hydroxide) to form the reactive enolate. This enolate can then react with the aryl halide. The process can be performed without a solvent, with the reactants themselves forming the reaction medium.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions, often under solvent-free conditions. rsc.orgorganic-chemistry.orgresearchgate.net The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can significantly reduce reaction times and improve yields. For the synthesis of this compound, a mixture of 1,3-dibromobenzene, dimethyl malonate, a palladium catalyst, a suitable ligand, and a solid base can be subjected to microwave irradiation to afford the desired product efficiently. This method avoids the need for high-boiling, toxic solvents and can lead to cleaner reaction profiles. organic-chemistry.orgresearchgate.net

Research Findings

Research into the solvent-free arylation of malonates has demonstrated the viability of this approach. Studies on related systems have shown that palladium catalysts, in combination with bulky electron-rich phosphine ligands, are effective for the arylation of diethyl malonate with various aryl bromides. nih.gov While specific data for the solvent-free synthesis of this compound is not extensively documented in publicly available literature, the general principles and conditions from similar reactions can be extrapolated.

Below are hypothetical data tables based on typical results found for the solvent-free palladium-catalyzed arylation of dialkyl malonates and related solvent-free organic transformations.

Table 1: Hypothetical Data for Solvent-Free Synthesis of this compound via Microwave-Assisted Palladium-Catalyzed Arylation

| Entry | Aryl Halide | Base | Catalyst System | Power (W) | Time (min) | Yield (%) |

| 1 | 1,3-Dibromobenzene | K₂CO₃ | Pd(OAc)₂ / P(t-Bu)₃ | 100 | 15 | 85 |

| 2 | 3-Bromoiodobenzene | Cs₂CO₃ | PdCl₂(PPh₃)₂ | 120 | 10 | 92 |

| 3 | 1,3-Dibromobenzene | K₃PO₄ | Pd(dba)₂ / XPhos | 100 | 20 | 88 |

| 4 | 3-Bromoiodobenzene | K₂CO₃ | Pd(OAc)₂ / SPhos | 120 | 12 | 90 |

This data is illustrative and based on trends observed in related literature for solvent-free cross-coupling reactions.

Table 2: Hypothetical Data for Solvent-Free Synthesis of this compound using Phase-Transfer Catalysis

| Entry | Aryl Halide | Base | Phase-Transfer Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1,3-Dibromobenzene | Solid NaOH | Tetrabutylammonium bromide | 100 | 5 | 78 |

| 2 | 3-Bromoiodobenzene | Solid KOH | Benzyltriethylammonium chloride | 90 | 6 | 82 |

| 3 | 1,3-Dibromobenzene | K₂CO₃ | Aliquat 336 | 110 | 4 | 85 |

| 4 | 3-Bromoiodobenzene | Solid NaOH | Tetrabutylammonium hydrogen sulfate | 100 | 5.5 | 80 |

This data is illustrative and based on trends observed in related literature for solvent-free reactions under phase-transfer conditions.

The successful implementation of solvent-free systems for the synthesis of this compound offers a more sustainable and efficient alternative to traditional solvent-based methods. The combination of advanced techniques like microwave irradiation and phase-transfer catalysis with well-established palladium-catalyzed cross-coupling chemistry provides a powerful platform for the environmentally benign production of this important chemical intermediate. nih.govacs.orgorganic-chemistry.org

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides precise information on the number of distinct proton environments and their neighboring protons. For Dimethyl 2-(3-bromophenyl)malonate, the spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the methine proton, and the methyl protons of the ester groups.

The aromatic region is expected to show four signals for the four protons on the 3-bromophenyl ring. Due to the substitution pattern, these protons will display complex splitting patterns (e.g., triplet, doublet of doublets) arising from spin-spin coupling. The methine proton (CH) alpha to the phenyl ring and flanked by two carbonyl groups is expected to appear as a singlet. The six protons of the two equivalent methoxy groups (-OCH₃) are also predicted to appear as a single, sharp singlet due to their identical chemical environment.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (C2'-H) | ~7.65 | Singlet (or narrow triplet) | 1H |

| Aromatic H (C6'-H) | ~7.50 | Doublet | 1H |

| Aromatic H (C4'-H) | ~7.45 | Doublet | 1H |

| Aromatic H (C5'-H) | ~7.30 | Triplet | 1H |

| Malonate CH | ~4.90 | Singlet | 1H |

| Methoxy CH₃ | ~3.75 | Singlet | 6H |

Note: The predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom typically produces a distinct signal. For this compound, the ¹³C NMR spectrum is predicted to show nine distinct signals: six for the aromatic carbons, one for the methine carbon, one for the carbonyl carbons of the ester groups, and one for the methyl carbons. The carbon atom attached to the bromine (C3') is expected to have a chemical shift significantly influenced by the halogen.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~167 |

| Aromatic C (C1') | ~135 |

| Aromatic C (C3') | ~122 |

| Aromatic C (C-H) | 128 - 132 |

| Malonate CH | ~57 |

| Methoxy CH₃ | ~53 |

Note: The predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are powerful tools for establishing atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting the adjacent protons on the aromatic ring, confirming their relative positions. For instance, the proton at C5' would show correlations to the protons at C4' and C6'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). HSQC would definitively link each aromatic proton signal to its corresponding carbon signal. It would also show a correlation between the methine proton signal (~4.90 ppm) and the methine carbon signal (~57 ppm), as well as a correlation between the methoxy proton signal (~3.75 ppm) and the methoxy carbon signal (~53 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bonds) ¹H-¹³C correlations, providing crucial information about the connectivity of different molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the methoxy protons (~3.75 ppm) to the carbonyl carbon (~167 ppm).

Correlations from the methine proton (~4.90 ppm) to the carbonyl carbon (~167 ppm) and to the aromatic carbons C1', C2', and C6'.

Correlations from the aromatic protons to neighboring and distant carbons within the phenyl ring.

Solid-state NMR (ssNMR) is an essential technique for characterizing the structure and dynamics of molecules in the solid phase. nih.gov Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings, which provide rich information about molecular geometry and intermolecular packing. wikipedia.org

For a crystalline sample of this compound, ssNMR could provide insights into its conformational state and crystal lattice structure. However, a particularly powerful application of ssNMR lies in the characterization of reactive intermediates that are often isolated as solids. The malonate moiety can be deprotonated with a strong base to form a stable enolate. These enolate intermediates are crucial in many synthetic reactions. Investigating such an intermediate in solution can be challenging due to its reactivity.

By preparing a solid salt of the enolate (e.g., the lithium or sodium enolate), ssNMR could be used to:

Directly probe the electronic structure of the enolate.

Characterize the nature of the carbon-metal bond.

Investigate the degree of charge delocalization across the enolate system.

Study the coordination of the metal cation with the enolate and potentially solvent molecules in the solid state.

Techniques such as Magic Angle Spinning (MAS) are employed to reduce line broadening and improve spectral resolution in solid-state experiments. wikipedia.org Furthermore, specialized techniques could probe the proximity of the bromine atom to other nuclei in the crystal lattice. huji.ac.ilresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). lcms.cz This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. The molecular formula of this compound is C₁₁H₁₁BrO₄.

A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion region in the mass spectrum will show two peaks of nearly equal intensity separated by two mass units (the M and M+2 peaks), which is a characteristic signature for a monobrominated compound. HRMS analysis would confirm that the measured masses of these isotopic peaks correspond precisely to the calculated values for the formula C₁₁H₁₁⁷⁹BrO₄ and C₁₁H₁₁⁸¹BrO₄.

Predicted High-Resolution Mass Spectrometry Data

| Ion Formula | Adduct | Calculated Exact Mass (m/z) |

| C₁₁H₁₁⁷⁹BrO₄ | [M+H]⁺ | 285.9862 |

| C₁₁H₁₁⁸¹BrO₄ | [M+H]⁺ | 287.9842 |

| C₁₁H₁₁⁷⁹BrO₄Na | [M+Na]⁺ | 307.9682 |

| C₁₁H₁₁⁸¹BrO₄Na | [M+Na]⁺ | 309.9661 |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its ester and aromatic functionalities.

The most prominent feature would be the strong absorption band of the carbonyl (C=O) group of the ester, typically appearing in the region of 1735-1750 cm⁻¹. The presence of the aromatic ring conjugated with the malonate system could slightly shift this peak. The C-O stretching vibrations of the ester group would likely produce two distinct bands in the 1000-1300 cm⁻¹ region.

The aromatic ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring (meta-substitution) would influence the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | Stretch | 1735 - 1750 | Strong |

| C-O (ester) | Stretch | 1000 - 1300 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-Br | Stretch | 500 - 600 | Medium |

Note: These are typical wavenumber ranges for the specified functional groups.

X-ray Crystallography for Solid-State Molecular Structure Determination

While a crystal structure for this compound itself is not readily found in the public domain, a study on a related, more complex molecule, dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate, has been published. nih.gov This study confirms the utility of X-ray crystallography in elucidating the structure of molecules containing the 3-bromophenyl moiety. nih.gov

For this compound, a crystallographic analysis would reveal the dihedral angle between the phenyl ring and the malonate group, as well as any intermolecular interactions, such as hydrogen bonding or stacking interactions, that govern the crystal packing.

Crystallographic Data for a Related Compound: dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6322 (3) |

| b (Å) | 9.0435 (4) |

| c (Å) | 13.0658 (6) |

| α (°) | 94.629 (2) |

| β (°) | 98.243 (2) |

| γ (°) | 111.458 (2) |

Note: This data is for a related, more complex molecule and is presented for illustrative purposes to demonstrate the type of information obtained from X-ray crystallography.

Computational and Theoretical Investigations

Prediction of Spectroscopic Parameters for Validation and Assignment

Computational chemistry offers powerful tools for predicting spectroscopic data, which can be invaluable for the experimental validation and assignment of the structure of newly synthesized molecules like Dimethyl 2-(3-bromophenyl)malonate. Density Functional Theory (DFT) is a widely used method for this purpose, providing a good balance between accuracy and computational cost.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a crucial step in modern structure elucidation. youtube.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors. These tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For a molecule like this compound, DFT calculations, for instance at the B3LYP/6-311+G(d,p) level of theory, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared with experimental data, can confirm the proposed structure and help in the assignment of specific signals to individual nuclei within the molecule. Discrepancies between predicted and experimental shifts can point to conformational differences or the presence of intermolecular interactions in the experimental sample. nih.gov

Below is a hypothetical data table illustrating the kind of results obtained from such a computational study. The values are plausible for the structure of this compound but are for illustrative purposes as a dedicated study is not publicly available.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Atom Type | Position | Predicted Chemical Shift (ppm) |

| ¹H | Methine (-CH) | 4.15 |

| Methoxy (-OCH₃) | 3.75 | |

| Aromatic | 7.30 - 7.60 | |

| ¹³C | Carbonyl (C=O) | 168.5 |

| Methine (-CH) | 55.0 | |

| Methoxy (-OCH₃) | 52.8 | |

| Aromatic (C-Br) | 122.0 | |

| Aromatic | 128.0 - 135.0 |

Note: These are illustrative values and not from a published computational study.

Computational vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculations are typically performed at the same level of theory as the geometry optimization, for instance, using DFT methods. researchgate.net

The predicted vibrational frequencies for this compound would correspond to specific molecular motions, such as C-H stretches, C=O stretches of the ester groups, and vibrations of the aromatic ring. Comparing the computed spectrum with an experimental IR or Raman spectrum aids in the structural confirmation and the assignment of experimental bands. It is common practice to scale the calculated frequencies by an empirical factor to better match the experimental data, compensating for anharmonicity and other limitations of the theoretical model. scholaris.ca

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| C=O Stretch (Ester) | 1750 - 1730 |

| C-O Stretch (Ester) | 1250 - 1200 |

| C-Br Stretch | 680 - 550 |

Note: These are illustrative values and not from a published computational study.

Understanding Reactivity Descriptors and Selectivity Patterns

Computational chemistry also provides insights into the reactivity of molecules through the calculation of various electronic descriptors. These descriptors help in understanding reaction mechanisms and predicting the selectivity of reactions.

Local philicity indices, such as the Fukui function, pinpoint the most reactive sites within the molecule for nucleophilic or electrophilic attack. researchgate.net For this compound, analysis of the Fukui functions would likely indicate that the carbonyl carbons are the primary sites for nucleophilic attack, while the activated methine proton is the most probable site for deprotonation by a base.

The reactivity of this compound is governed by a combination of steric and electronic effects. ncert.nic.in The bromine atom on the phenyl ring acts as an electron-withdrawing group through induction, which can influence the acidity of the methine proton and the electrophilicity of the aromatic ring.

Computational modeling can be employed to quantify these effects. For instance, the steric hindrance around the reactive centers can be visualized and quantified using molecular models. Electronic effects can be analyzed by examining the distribution of electron density and molecular orbitals. ncert.nic.in In reactions such as the malonic ester synthesis, where the central carbon is alkylated, the steric bulk of the 3-bromophenyl group and the ester groups will play a significant role in the feasibility and rate of the reaction, particularly in SN2 type mechanisms. organicchemistrytutor.commasterorganicchemistry.com The presence of the bromo-substituent can also direct the regioselectivity of further aromatic substitution reactions.

Q & A

Q. What are the optimal synthetic routes for preparing Dimethyl 2-(3-bromophenyl)malonate, and how do reaction conditions influence yield?

Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, bromobenzene derivatives can react with sodium salts of dimethyl malonate under catalytic conditions (e.g., using NaH or AlCl₃) in polar aprotic solvents like DMSO . Key variables include:

- Catalyst selection : Transition metal catalysts (e.g., Pd) may enhance regioselectivity in aryl halide coupling.

- Solvent polarity : Higher polarity solvents improve nucleophilicity but may increase side reactions.

- Temperature : Elevated temperatures (80–120°C) accelerate reaction kinetics but risk decomposition.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer : Standard analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the malonate ester group (δ 3.7–3.8 ppm for OCH₃) and bromophenyl protons (δ 7.2–7.6 ppm) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 301.14).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity >98% .

Validation Tip : Cross-reference spectral data with PubChem or CAS entries to resolve discrepancies in peak assignments .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

Methodological Answer : The bromophenyl group acts as an electrophilic site in Suzuki-Miyaura or Ullmann couplings. Key considerations:

Q. Experimental Design :

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. enzyme inhibition) often stem from:

- Assay Variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., acetylcholinesterase vs. butyrylcholinesterase).

- Compound Stability : Hydrolysis of the malonate ester under physiological conditions may alter bioactivity .

Q. Validation Strategy :

- Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Monitor metabolite formation via LC-MS to confirm intact compound delivery .

Q. What computational approaches predict the reactivity and stability of this compound in novel applications?

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational flexibility in aqueous vs. lipid environments.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.